REACTION_SMILES
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[Br:2][c:3]1[c:4]([F:11])[cH:5][cH:6][c:7]([CH2:9][Br:10])[cH:8]1.[CH3:13][O:14][C:15](=[O:16])[c:17]1[n:18][cH:19][cH:20][cH:21][c:22]1[C:23](=[O:24])[O:25][CH3:26].[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[I:12].[Mg:1].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[Br:2][c:3]1[c:4]([F:11])[cH:5][cH:6][c:7]([CH2:9][C:15](=[O:14])[c:17]2[n:18][cH:19][cH:20][cH:21][c:22]2[C:23](=[O:24])[O:25][CH3:26])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(CBr)cc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccnc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Mg]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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COC(=O)c1cccnc1C(=O)Cc1ccc(F)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |